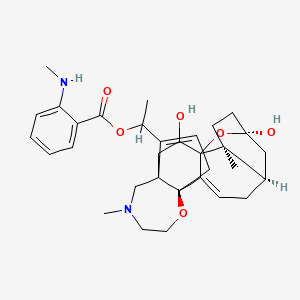
Batrachotoxinin-A N-methylanthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batrachotoxinin-A N-methylanthranilate, also known as this compound, is a useful research compound. Its molecular formula is C32H42N2O6 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurobiological Research
Voltage-Gated Sodium Channels
BTX-NMA acts as a fluorescent ligand that binds to voltage-sensitive sodium channels (NaVs). Its binding affinity (Kd = 180 nM) allows for the visualization of sodium channels at mammalian nodes of Ranvier, providing insights into channel distribution and microenvironment interactions. This property is particularly useful for studying the physiological roles of sodium channels in neuronal excitability and signal propagation .
Case Study: Visualization Techniques
In a study utilizing BTX-NMA, researchers successfully visualized the distribution of sodium channels in neuronal tissues, enhancing the understanding of how these channels contribute to action potential generation and propagation. The fluorescent properties of BTX-NMA facilitated real-time imaging, allowing for detailed investigations into channel dynamics during neuronal activity .
Pharmacological Applications
Investigating Drug Interactions
BTX-NMA serves as a valuable tool in pharmacological studies aimed at understanding drug interactions with sodium channels. The compound's ability to bind specifically to NaVs makes it an effective probe for assessing the effects of various pharmacological agents on channel function.
Case Study: Antidote Development
Research has focused on developing antidotes for batrachotoxin poisoning by studying the interactions between BTX-NMA and potential therapeutic compounds. By analyzing how different agents affect the binding and activity of BTX-NMA on sodium channels, scientists aim to identify effective treatments for poisoning cases .
Toxicological Studies
Assessing Toxicity Levels
The toxicity profile of BTX-NMA is significant, with an LD50 of approximately 15 micrograms/kg in mice. This high toxicity level necessitates careful consideration in experimental designs involving this compound. Toxicological studies utilizing BTX-NMA help elucidate mechanisms of toxicity associated with sodium channel modulation.
Case Study: Mechanistic Studies on Toxicity
In experiments examining the effects of BTX-NMA on cellular membranes, researchers observed increased sodium permeability in neuronal cells, leading to depolarization and potential cell death. These findings contribute to understanding the cellular mechanisms underlying batrachotoxin toxicity and assist in developing protective strategies against such neurotoxins .
Synthesis and Modification Studies
Synthetic Chemistry Applications
The synthesis of BTX-NMA involves complex chemical processes that can lead to further derivatives with modified properties. Researchers are exploring various synthetic routes to enhance the stability and efficacy of batrachotoxin derivatives, including BTX-NMA.
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Radical Cyclization | 2.5% | Enables access to steroidal core |
| Pd/Ag-Coupling | High | Connects fragments without damaging functionalities |
| CuCl2/O2 Oxidation | Moderate | Facilitates specific transformations |
This table summarizes key synthesis methods for BTX derivatives, highlighting their yields and unique features that contribute to ongoing research efforts .
Propriétés
Numéro CAS |
97779-14-1 |
|---|---|
Formule moléculaire |
C32H42N2O6 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
1-[(1R,5R,6S,9S,12R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C32H42N2O6/c1-20(39-27(36)22-7-5-6-8-24(22)33-3)23-11-12-31-25-10-9-21-17-30(37)14-13-28(21,2)32(25,40-30)26(35)18-29(23,31)19-34(4)15-16-38-31/h5-8,10-11,20-21,26,33,35,37H,9,12-19H2,1-4H3/t20?,21-,26-,28+,29?,30+,31+,32?/m1/s1 |
Clé InChI |
WRXNSZUMLDUSOO-OCXZKYLZSA-N |
SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |
SMILES isomérique |
CC(C1=CC[C@@]23C1(C[C@H](C45C2=CC[C@H]6[C@@]4(CC[C@@](C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |
SMILES canonique |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7NC |
Synonymes |
atrachotoxinin-A N-methylanthranilate BTX-NMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















